molecular formula C21H14FN3 B15212647 Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)- CAS No. 573979-75-6

Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-

Cat. No.: B15212647
CAS No.: 573979-75-6
M. Wt: 327.4 g/mol
InChI Key: ZQRKAQMNABGDLY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure combining an imidazo[1,2-a]pyridine core with indole and fluorophenyl substituents, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and microchannel reactors to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine stands out due to its combination of the imidazo[1,2-a]pyridine core with both indole and fluorophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

573979-75-6

Molecular Formula

C21H14FN3

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-indol-1-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C21H14FN3/c22-17-7-5-15(6-8-17)19-14-24-13-18(9-10-21(24)23-19)25-12-11-16-3-1-2-4-20(16)25/h1-14H

InChI Key

ZQRKAQMNABGDLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CN4C=C(N=C4C=C3)C5=CC=C(C=C5)F

Origin of Product

United States

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